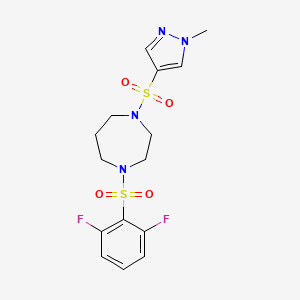

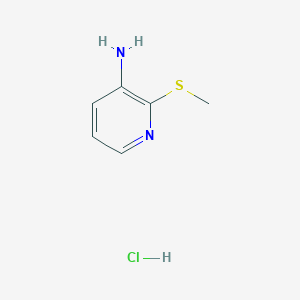

![molecular formula C14H13ClN2O2S2 B2832929 Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 339019-54-4](/img/structure/B2832929.png)

Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C14H13ClN2O2S2 . It has an average mass of 340.848 Da and a monoisotopic mass of 340.010681 Da .

Molecular Structure Analysis

The molecular structure of this compound comprises a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains ethyl, methylsulfanyl, and chlorophenylsulfanyl functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate include its molecular formula (C14H13ClN2O2S2), average mass (340.848 Da), and monoisotopic mass (340.010681 Da) . More detailed properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has shown the synthesis of novel derivatives using Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate as a precursor. Studies like the one conducted by Stolarczyk et al. (2018) focused on synthesizing thiopyrimidine derivatives and analyzing their crystal structures. This work is crucial for understanding the molecular basis of the compound's interactions and its potential modifications for enhanced biological activities. The cytotoxic activity of these compounds against various cancer cell lines was explored, demonstrating the compound's potential as a scaffold for developing anticancer agents (Stolarczyk et al., 2018).

Pharmacological Evaluation

The pharmacological properties of derivatives synthesized from Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate have been evaluated in various studies. For instance, Siddiqui et al. (2014) synthesized N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, showcasing their potential anti-bacterial agents against both gram-negative and gram-positive bacteria. This suggests the compound's utility in generating new antibacterial agents, addressing the need for novel treatments due to antibiotic resistance (Siddiqui et al., 2014).

Kinetic Studies

Kinetic studies have also been conducted to understand the chemical behavior of derivatives of Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate. Research by Padmini et al. (2016) on the oxidation of Ethyl-2-(methylthio) pyrimidine 5-carboxylate by potassium dichromate in an aqueous perchloric acid medium provides insights into the compound's reactivity and potential for chemical transformations. Such studies are fundamental in drug development and synthesis processes (Padmini et al., 2016).

Biological Activity and Molecular Docking Studies

Further, compounds derived from Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate have been subjected to biological activity assessments and molecular docking studies. The aim is to evaluate their efficacy as inhibitors of specific proteins or enzymes, potentially leading to new therapeutic agents. For example, Gangjee et al. (1996) explored the antitumor and antibacterial potential of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, indicating the compound's relevance in designing inhibitors for thymidylate synthase, a key target in cancer therapy (Gangjee et al., 1996).

Propriétés

IUPAC Name |

ethyl 4-(2-chlorophenyl)sulfanyl-2-methylsulfanylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2S2/c1-3-19-13(18)9-8-16-14(20-2)17-12(9)21-11-7-5-4-6-10(11)15/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJOVGGRJFTZQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1SC2=CC=CC=C2Cl)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

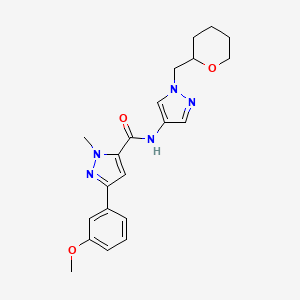

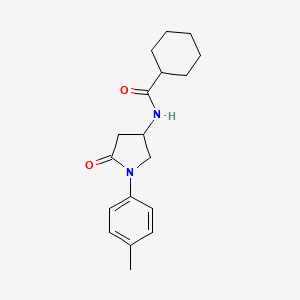

![N-(3,5-dimethylphenyl)-2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2832846.png)

![1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride](/img/no-structure.png)

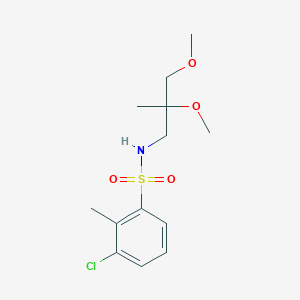

![6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2832852.png)

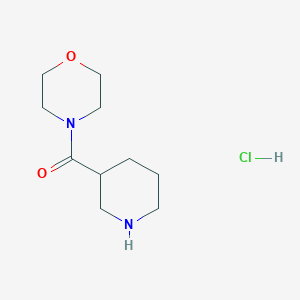

![[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride](/img/structure/B2832855.png)

![6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2832858.png)

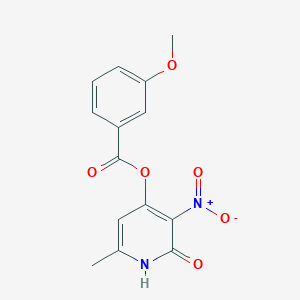

![N-(3-chloro-4-methoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2832860.png)

![Methyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2832863.png)